While the provided abstracts lack specific data on the molecular structure of 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde, they offer valuable insights into the general structural features of benzoxaboroles. For instance, research on benzoxaborole phosphodiesterase-4 (PDE4) inhibitors describes the binding mode of a similar compound (compd4) to the catalytic domain of PDE4B2. [] This binding involves the oxaborole group chelating the catalytic bimetal and extending into the adenine pocket. This information suggests that the oxaborole moiety in 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde could also participate in similar interactions.
Antimicrobial agents: Benzoxaboroles have shown promise as antimicrobial agents, targeting bacterial RNA. [] For example, clarithromycin conjugates with benzoxaboroles showed enhanced activity against specific Gram-positive bacteria. [] Similarly, oxaborole carboxamides demonstrated potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. []
Anti-inflammatory agents: Benzoxaborole-based PDE4 inhibitors have been explored for treating skin inflammation. [] These compounds effectively suppress the release of inflammatory cytokines associated with psoriasis and atopic dermatitis. []
Template-directed synthesis: Benzoxaboroles can function as building blocks in template-directed synthesis. Their ability to reversibly bind with diols makes them valuable tools for creating well-defined supramolecular structures. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: